1-(2-Oxopropyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-oxopropyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)4-7(2-3-7)6(9)10/h2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVKECHCOQFOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Oxopropyl)cyclopropane-1-carboxylic acid can be synthesized through several methods, including:
Knoevenagel Condensation: This involves the condensation of cyclopropane-1-carboxylic acid with formaldehyde and a suitable base.
Hydrolysis of Esters: The compound can be obtained by hydrolyzing the corresponding ester under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Thermal Decarboxylation and Ring Opening
Heating 1-(2-Oxopropyl)cyclopropane-1-carboxylic acid induces decarboxylation, accompanied by cyclopropane ring opening. This reaction is driven by the strain in the cyclopropane ring and stabilization via adjacent carbonyl groups.
Mechanism :
-
Initial radical formation at the cyclopropane ring, stabilized by the 2-oxopropyl group.
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Cleavage of the 1,3-bond in the cyclopropane, followed by hydrogen shifts to form conjugated unsaturated systems.
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Final decarboxylation yields α,β- or β,γ-unsaturated ketones (e.g., 4,5-dihydrofurans) .
Conditions :
Example :
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Analogous β-keto cyclopropanes | 120°C, neat | 4,5-Dihydrofuran derivatives | 60–75% |
Acid/Base-Mediated Reactions
The carboxylic acid group participates in typical acid-base reactions, forming salts or esters.
Esterification :
-
Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄, HCl).
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Example: Formation of methyl 1-(2-oxopropyl)cyclopropane-1-carboxylate .
Salt Formation :
Conditions :
-
Esterification: Reflux in alcohol with catalytic acid (70–90°C) .
-
Hydrolysis of esters back to the acid occurs under basic conditions .
Redox Reactivity
The 2-oxopropyl group can undergo reduction, while the cyclopropane ring may participate in oxidation.
Reduction of Ketone :
-
Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
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Product: 1-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid.
Oxidation of Cyclopropane :
-
Limited data, but analogous systems show cyclopropane ring oxidation to epoxides or diols under strong oxidants (e.g., mCPBA) .
Conditions :
-
Reduction: 0–25°C in THF or Et₂O.
-
Oxidation: Requires further study for this specific compound.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts with electrophiles or nucleophiles, often leading to ring expansion or fragmentation.
Acid-Catalyzed Opening :
-
In HCl/EtOH, the cyclopropane ring opens to form allylic carbocations, which trap nucleophiles (e.g., Cl⁻) .
Transition Metal Catalysis :
-
Palladium catalysts facilitate conjugate additions or cross-coupling reactions at the cyclopropane ring .
Biological Interactions
While not directly studied for this compound, structurally similar cyclopropane carboxylic acids (e.g., 1-aminocyclopropane-1-carboxylic acid) act as enzyme substrates or inhibitors .
Key Observations :
Scientific Research Applications
Organic Synthesis
1-(2-Oxopropyl)cyclopropane-1-carboxylic acid serves as a vital building block in organic synthesis. It is utilized in the construction of more complex molecules due to its unique structural features. The compound's reactivity allows it to participate in various chemical transformations, including:
- Oxidation : Producing carboxylic acids or ketones.
- Reduction : Converting into alcohols or aldehydes.
- Substitution Reactions : Nucleophilic substitutions can occur at the cyclopropane ring.
Medicinal Chemistry
The compound has shown promise in drug design and development. It can act as a bioisostere for carboxylic acids, which are commonly found in pharmaceuticals. For instance, studies have indicated that modifications to this compound can enhance the potency and selectivity of drug candidates targeting specific receptors, such as GPR88, which is implicated in neurological functions and alcohol addiction treatment .
Case Study 1: Drug Design
In a study focused on GPR88 agonists, modifications to the 2-PCCA scaffold (which includes this compound) led to the discovery of compounds with improved brain penetration and efficacy in vivo. The structure-activity relationship (SAR) analyses revealed that certain modifications significantly enhanced biological activity while maintaining favorable pharmacokinetic properties .
Case Study 2: Enzyme Mechanism Investigation
The compound has been used as a probe to study enzyme mechanisms, particularly those involving cytosolic phospholipase A2α (cPLA2α). This enzyme plays a critical role in inflammatory processes, making it an attractive target for therapeutic intervention. Research demonstrated that derivatives of this compound could inhibit cPLA2α effectively, showcasing its potential in anti-inflammatory drug development .
Mechanism of Action
The mechanism by which 1-(2-Oxopropyl)cyclopropane-1-carboxylic acid exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the target and the desired outcome.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Structure: Cyclopropane ring with an amino (-NH₂) and carboxylic acid group.
- Key Properties: Biological Role: ACC is a direct precursor to ethylene in plants, regulated by ACC synthase (ACS) and ACC oxidase (ACO) . Reactivity: The amino group participates in enzymatic conversion to ethylene, while the cyclopropane ring stabilizes the molecule via conjugation . Toxicity: Oral TDLO in rats is 64 g/kg/13W, with specific storage requirements to avoid oxidation .
- The 2-oxopropyl substituent may increase susceptibility to nucleophilic attack or oxidation compared to ACC’s stable amino group .
1-Fluorocyclopropane-1-carboxylic Acid
- Structure : Cyclopropane ring with a fluorine atom and carboxylic acid group.
- Key Properties :
- Contrast with Target Compound :
1-Hydroxy-1-cyclopropanecarboxylic Acid
- Structure : Cyclopropane ring with a hydroxyl (-OH) and carboxylic acid group.
- Key Properties :
- Contrast with Target Compound: The ketone in this compound is a weaker hydrogen bond donor, likely reducing aqueous solubility compared to the hydroxyl derivative.
1-Allylcyclopropanecarboxylic Acid
- Structure : Cyclopropane ring with an allyl (-CH₂CH=CH₂) and carboxylic acid group.
- Key Properties :
- Contrast with Target Compound :
- The 2-oxopropyl group lacks the π-bond reactivity of the allyl substituent, limiting participation in addition or polymerization reactions.
- The ketone may stabilize the molecule via resonance, reducing ring strain effects compared to allyl derivatives .
Biological Activity
1-(2-Oxopropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring with a carboxylic acid functional group and a ketone moiety. The unique structural features contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as phospholipase A2α, which is crucial for the biosynthesis of pro-inflammatory mediators .
- Modulation of Signaling Pathways : The compound may alter signaling pathways by binding to specific receptors, influencing processes such as inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been studied for its potential role in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Some derivatives of cyclopropane carboxylic acids have demonstrated antimicrobial effects, suggesting that this compound may also possess similar properties.
1. Inhibition Studies
A study investigated the structure-activity relationship (SAR) of cyclopropane derivatives, including this compound, focusing on their inhibitory effects on cytosolic phospholipase A2α. The findings revealed that modifications in the structure could significantly enhance inhibitory potency without compromising metabolic stability .
2. Molecular Docking Analysis
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies indicated favorable interactions with enzymes involved in lipid metabolism, supporting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibits phospholipase A2α | |
| Antimicrobial | Potential activity against bacterial strains | |
| Enzyme Inhibition | Modulates lipid metabolism |
Table 2: Molecular Docking Results
| Compound | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| This compound | -6.5 | Cytosolic phospholipase A2α |
| Cyclopropane derivatives | Varies | Various |
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-Oxopropyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring formation?
Methodological Answer: Synthesis typically involves cyclopropanation of a precursor carboxylic acid using carbene-generating reagents (e.g., diazomethane) or transition metal-catalyzed methods. For example:
- Cyclopropanation Step : React 2-oxopropylcarboxylic acid derivatives with diazomethane at 0–5°C to minimize side reactions. Anhydrous solvents (e.g., THF or DCM) enhance yield by preventing hydrolysis .
- Oxidation/Functionalization : Post-cyclopropanation, oxidation of intermediates using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) ensures carboxylate group retention.
- Purification : Recrystallization (using ethanol/water mixtures) or silica gel chromatography (eluting with ethyl acetate/hexane) isolates the product. Purity is verified via HPLC or ¹H NMR .
Q. Key Factors :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents carbene dimerization |
| Solvent | THF/DCM (anhydrous) | Reduces hydrolysis |
| Reaction Time | 12–24 hrs | Ensures complete ring closure |
Q. What analytical techniques are recommended for characterizing cyclopropane ring integrity in this compound?
Methodological Answer:
- ¹H NMR Spectroscopy : Signals at δ 1.2–1.8 ppm (cyclopropane protons) and coupling constants (J ≈ 5–8 Hz) confirm ring geometry. Carboxylic proton appears as a broad peak near δ 12 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) validate molecular weight. Fragmentation patterns distinguish cyclopropane derivatives from open-chain analogs .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples, critical for confirming spatial arrangement of substituents .
Advanced Research Questions
Q. How can researchers address discrepancies in the reported stability of cyclopropane-1-carboxylic acids under varying pH conditions?
Methodological Answer: Contradictions in stability data often arise from pH-dependent ring-opening reactions. For example:
- Acidic Conditions : Cyclopropane rings undergo protonation at the carbonyl oxygen, leading to ring-opening via nucleophilic attack. Stability studies for 1-Aminocyclopropanecarboxylic acid (ACC) showed degradation at pH < 3, generating CO₂ and NH₃ .
- Basic Conditions : Hydroxide ions catalyze ring scission. Kinetic studies using HPLC revealed that 1-Methoxycyclopropane-1-carboxylic acid degrades 50% faster at pH 10 than pH 7 .
Q. Mitigation Strategies :
Q. What enzymatic systems interact with cyclopropane-1-carboxylic acid derivatives, and how can these interactions be mechanistically studied?
Methodological Answer:
- Enzyme Targets :
- Cyclopropane Fatty Acid Synthase : Catalyzes methylene transfer to unsaturated fatty acids, forming cyclopropane rings. 1-Methoxycyclopropane-1-carboxylic acid acts as a substrate analog in kinetic assays .
- ACC Oxidase : Converts ACC to ethylene in plants. SO₂ exposure in wheat increased ACC levels, demonstrating environmental modulation of enzyme activity .
Q. Mechanistic Tools :
Q. How do steric and electronic effects of substituents (e.g., 2-oxopropyl) influence the reactivity of cyclopropane-1-carboxylic acids in ring-opening reactions?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., 2-oxopropyl) hinder nucleophilic attack on the cyclopropane ring. Computational studies (DFT) show that substituents at the 1-position increase activation energy for ring-opening by 15–20 kJ/mol .
- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl in 2-oxopropyl) polarize the ring, enhancing susceptibility to nucleophiles. Cyclic voltammetry data correlate substituent electronegativity with reaction rates in electrochemical assays .
Q. Experimental Design :
| Variable | Control Method | Outcome Measurement |
|---|---|---|
| Substituent Size | Use tert-butyl vs. methyl analogs | Rate constant (k) via HPLC |
| Electronic Nature | Introduce nitro vs. methoxy groups | Redox potential (cyclic voltammetry) |
Q. What are the ecological implications of releasing cyclopropane-1-carboxylic acid derivatives into aqueous environments?
Methodological Answer:
- Aquatic Toxicity : Analogous to 1-Aminocyclopropanecarboxylic acid, which is classified as "slightly hazardous" (GHS Category 3). Avoid discharge into waterways; biodegradation studies show 50% degradation in 28 days via microbial action .
- Mitigation : Use activated carbon filtration to adsorb residual compounds in lab waste. Monitor effluent via LC-MS/MS to ensure compliance with EPA guidelines .
Data Contradiction Analysis Example
Issue : Conflicting reports on the antimicrobial activity of cyclopropane derivatives.
Resolution :
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and culture media (nutrient-rich vs. minimal) account for discrepancies. Standardize using CLSI guidelines .
- Compound Stability : Degradation during incubation (e.g., pH shifts) may reduce observed activity. Pre-test stability via LC-MS under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
